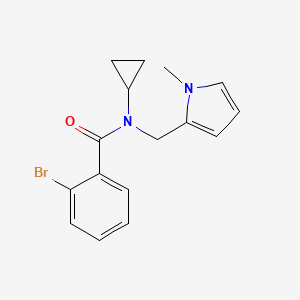![molecular formula C28H25ClN2O4 B2806541 1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631891-82-2](/img/no-structure.png)
1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with the molecular formula C23H30N2O2 . It is part of the class of compounds known as 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones .
Synthesis Analysis
The synthesis of this class of compounds involves a multicomponent process . Protodeboronation of pinacol boronic esters utilizing a radical approach has been reported, which is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well documented. Its molecular weight is 366.5 . More research is needed to fully understand its properties.Wissenschaftliche Forschungsanwendungen
Biocompatible Scaffolds for Tissue Engineering
DBMP can be used as a dopant to dope silicone elastomer, facilitating the formation of 3D biocompatible scaffolds . These scaffolds find applications in tissue engineering, where they provide structural support and promote cell growth and regeneration .
Micro-Fabrication of 3D Hydrogels
In the realm of micro-fabrication , DBMP plays a crucial role in two-photon polymerization . By using DBMP, researchers can create intricate 3D hydrogel structures with high precision. These hydrogels have potential applications in biomedical engineering, drug delivery, and tissue regeneration .
Crystal Structure Studies
The crystal structure of DBMP has been investigated, shedding light on its molecular arrangement. Such studies contribute to our understanding of its properties and behavior in different environments .
Oxy-Michael Addition Reactions
DBMP can participate in oxy-Michael addition reactions , which are valuable in organic synthesis. These reactions involve the addition of nucleophiles to unsaturated carbonyl compounds. Researchers explore DBMP’s reactivity and selectivity in these processes .
Benzylic Position Reactivity
Considering its benzylic structure, DBMP is subject to specific reactivity patterns. For instance:
- 2° and 3° benzylic halides tend to react via an SN1 pathway , involving resonance-stabilized carbocations. Understanding these reactions aids in designing synthetic routes and functionalizing DBMP derivatives .
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. The development of a concise and efficient strategy leading to skeletal and stereochemical diversity has gained much attention in scientific communities involved in drug discovery and biomedical research .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a substituted chromanone, which is synthesized via a multi-step reaction sequence. The second intermediate is a substituted pyrrole, which is synthesized via a one-pot reaction. The two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "4-hydroxybenzaldehyde", "benzyl bromide", "4-bromoanisole", "ethyl acetoacetate", "dimethylamine", "acetic acid", "sodium acetate", "2-chloroacetyl chloride", "palladium acetate", "copper(II) acetate", "triethylamine", "potassium carbonate", "1,2-dibromoethane", "sodium hydride", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone" ], "Reaction": [ "Step 1: Synthesis of 4-(benzyloxy)benzaldehyde by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of potassium carbonate and 1,2-dibromoethane.", "Step 2: Synthesis of 4-(benzyloxy)chalcone by reacting 4-(benzyloxy)benzaldehyde with ethyl acetoacetate in the presence of sodium hydride.", "Step 3: Synthesis of 4-(benzyloxy)chromanone by reacting 4-(benzyloxy)chalcone with 2-chloroacetyl chloride in the presence of triethylamine.", "Step 4: Synthesis of 2-(dimethylamino)ethylamine by reacting dimethylamine with acetic acid in the presence of sodium acetate.", "Step 5: Synthesis of substituted pyrrole by reacting 4-bromoanisole with 2-(dimethylamino)ethylamine and copper(II) acetate in the presence of acetic acid.", "Step 6: Synthesis of the final product by coupling 4-(benzyloxy)chromanone with the substituted pyrrole using a palladium-catalyzed cross-coupling reaction in the presence of triethylamine and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone." ] } | |
CAS-Nummer |
631891-82-2 |
Molekularformel |
C28H25ClN2O4 |
Molekulargewicht |
488.97 |
IUPAC-Name |
7-chloro-2-[2-(dimethylamino)ethyl]-1-(4-phenylmethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H25ClN2O4/c1-30(2)14-15-31-25(19-8-11-21(12-9-19)34-17-18-6-4-3-5-7-18)24-26(32)22-16-20(29)10-13-23(22)35-27(24)28(31)33/h3-13,16,25H,14-15,17H2,1-2H3 |
InChI-Schlüssel |
MEQKQOKWAFKGGX-UHFFFAOYSA-N |
SMILES |
CN(C)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2806460.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2806463.png)
![(2-Methylphenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2806465.png)
![N-(1-cyanocyclohexyl)-2-(2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)-N-methylacetamide](/img/structure/B2806466.png)
![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-isopentylpropanamide](/img/structure/B2806467.png)
![2-Methyl-5-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2806469.png)

![3-[(2,4-dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B2806472.png)



![N-benzyl-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2806478.png)
![2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid](/img/structure/B2806481.png)